Molecular Identity Differentiation: Deuterium Incorporation Confers Definitive Mass Shift vs. Unlabeled Doxorubicinone
Doxorubicinone-d3 is distinguished from its unlabeled counterpart doxorubicinone (CAS 24385-10-2) by the incorporation of three deuterium atoms at the 4-methoxy position, confirmed by molecular formula (C21H15D3O9 vs. C21H18O9) and a molecular weight increase from 414.36 g/mol to 417.38 g/mol, representing a +3.02 Da mass shift . This mass difference is sufficient to ensure complete baseline mass spectrometric resolution between the analyte and internal standard channels in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes [1]. Crucially, this labeled compound serves as an authentic internal standard for doxorubicinone quantification rather than the parent drug doxorubicin itself, which requires a distinct internal standard [2].
| Evidence Dimension | Molecular weight and isotopic composition |
|---|---|
| Target Compound Data | 417.38 g/mol; C21H15D3O9; 3 deuterium atoms at methoxy position |
| Comparator Or Baseline | Unlabeled doxorubicinone: 414.36 g/mol; C21H18O9 |
| Quantified Difference | +3.02 Da mass shift (0.73% increase) |
| Conditions | Structural analysis based on IUPAC nomenclature and elemental composition |
Why This Matters
This mass shift ensures unambiguous MS channel separation between analyte and internal standard, a prerequisite for accurate quantification without isotopic cross-talk interference.
- [1] Stokvis E, et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
- [2] Choi WG, et al. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma. Molecules. 2020;25(5):1254. View Source
